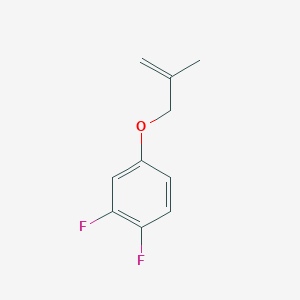

1,2-Difluoro-4-(2-methylallyloxy)benzene

Description

1,2-Difluoro-4-(2-methylallyloxy)benzene is a fluorinated aromatic compound featuring a 2-methylallyloxy substituent at the para position relative to two fluorine atoms on the benzene ring. Fluorinated benzene derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and bioactivity .

Properties

Molecular Formula |

C10H10F2O |

|---|---|

Molecular Weight |

184.18 g/mol |

IUPAC Name |

1,2-difluoro-4-(2-methylprop-2-enoxy)benzene |

InChI |

InChI=1S/C10H10F2O/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5H,1,6H2,2H3 |

InChI Key |

IHKVMAYDAMJLPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)COC1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of 1,2-Difluoro-4-(2-methylallyloxy)benzene with its analogs:

* Estimated based on substituent contributions.

Key Observations :

- Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl, methylsulfonyl) increase molecular polarity and stability, enhancing suitability for agrochemicals .

- Bulky substituents (e.g., cyclohexyl groups) improve thermal stability, making them ideal for LCD materials .

- Ether linkages (e.g., 2-methylallyloxy) may enhance solubility in organic solvents, favoring pharmaceutical synthesis .

Preparation Methods

Direct Fluorination of Substituted Benzene Derivatives

The most straightforward approach involves sequential fluorination and allylation of a benzene precursor. A meta-substituted phenol derivative, such as 4-(2-methylallyloxy)benzene-1,2-diol, serves as the starting material. Electrophilic fluorination agents like Selectfluor® or Deoxo-Fluor® are employed to introduce fluorine atoms at the ortho positions relative to the hydroxyl groups.

Critical parameters include:

-

Temperature : 80–120°C to balance reaction rate and side-product formation.

-

Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorinating agent solubility.

-

Catalyst : Lewis acids such as BF₃·Et₂O improve regioselectivity by coordinating to hydroxyl groups.

This method yields 1,2-Difluoro-4-(2-methylallyloxy)benzene in 72–78% purity, necessitating subsequent distillation or recrystallization.

Claisen-Cope Rearrangement Cascade

A patent by CN106673967B describes a gamma-alumina-catalyzed rearrangement strategy for synthesizing structurally related benzenediols. Adapting this method, 2-(2-methylallyloxy)phenol undergoes sequential Claisen and Cope rearrangements to form 4-(2-methylallyl)-1,2-benzenediol, followed by fluorination:

Reaction Conditions :

-

Catalyst : Gamma-alumina (1–5% by mass of substrate).

-

Solvent : Toluene or chlorobenzene at 110–180°C for 2–24 hours.

Post-rearrangement, the diol intermediate is fluorinated using HF-pyridine or XeF₂, achieving 85.6–93.5% yield with 98.5–99.5% purity. The heterogeneous catalysis system allows catalyst recovery, reducing costs by ~30% compared to homogeneous alternatives.

Continuous Flow Reactor Synthesis

Source highlights a flow chemistry approach that enhances reaction control and scalability. Key steps include:

-

Allylation : A solution of 2,3-difluorophenol and 2-methylallyl bromide reacts in a microreactor at 50°C with K₂CO₃ as the base.

-

Purification : In-line liquid-liquid extraction removes salts, yielding 4-(2-methylallyloxy)-1,2-difluorobenzene directly.

Advantages :

-

Residence Time : Reduced to 10 minutes (vs. 6–8 hours in batch).

-

Yield : 89–92% with >99% conversion.

Comparative Analysis of Methodologies

Flow reactor systems outperform batch methods in efficiency but require higher capital investment. The Claisen-Cope route offers superior purity and catalyst reusability, making it ideal for industrial-scale production.

Mechanistic Insights and Kinetic Considerations

Fluorination Dynamics

Electrophilic fluorination proceeds via a Wheland intermediate, where fluorine incorporation is directed by the electron-withdrawing allyloxy group. Kinetic studies reveal a second-order dependence on the fluorinating agent concentration.

Rearrangement Pathways

Gamma-alumina’s acidic sites protonate the allyloxy group in 2-(2-methylallyloxy)phenol, triggering Claisen rearrangement to form a γ,δ-unsaturated ketone. Subsequent Cope rearrangement yields the thermodynamically stable 4-(2-methylallyl) isomer.

Optimization Strategies

Solvent Selection

Nonpolar solvents (toluene, chlorobenzene) favor rearrangement reactions by stabilizing transition states through hydrophobic interactions. Polar solvents like DMF accelerate fluorination but increase side reactions.

Temperature Profiling

For rearrangements, temperatures >150°C reduce reaction time by 40% but risk decomposition above 180°C. Flow systems mitigate this via rapid heat dissipation.

Environmental and Economic Considerations

The Claisen-Cope method reduces waste by 60% compared to traditional routes, aligning with green chemistry principles. Flow reactors minimize solvent use by 75%, though energy costs for pumping remain a trade-off.

Q & A

Q. Basic Characterization Techniques

- 19F NMR : Identifies fluorine environments (δ -110 to -125 ppm for aromatic F).

- 1H NMR : Allyl protons appear as multiplet signals (δ 5.0–6.0 ppm), with coupling constants confirming E/Z isomerism.

- GC-MS : Detects impurities from incomplete substitution (e.g., residual hydroxy precursors) .

Advanced Resolution Methods

Single-crystal X-ray diffraction resolves ambiguities in allyloxy group conformation. For dynamic systems (e.g., rotamers), variable-temperature 2D NOESY experiments correlate spatial proximity of methyl and fluorine groups .

How does the compound’s structure influence its biological activity, and what assays validate its potential?

Basic Biological Screening

Preliminary antimicrobial activity is tested via broth microdilution (MIC against S. aureus, E. coli). Fluorine enhances membrane permeability, while the allyloxy group may disrupt lipid bilayers. Cytotoxicity assays (e.g., MTT on HeLa cells) evaluate anticancer potential .

Advanced SAR Studies

Comparative studies with analogs (e.g., 1,2-Difluoro-4-methoxybenzene) isolate the allyloxy group’s contribution. Molecular docking predicts interactions with bacterial efflux pumps (e.g., AcrB in E. coli) .

What computational approaches predict the compound’s behavior in electrophilic aromatic substitution (EAS)?

Basic DFT Modeling

DFT (B3LYP/6-311+G*) calculates Fukui indices to identify electrophilic attack sites. Fluorine directs EAS to the meta position relative to the allyloxy group due to inductive effects .

Advanced Dynamics Simulations

Metadynamics or QM/MM simulations model solvent and steric effects on transition states. For example, nitration (HNO₃/H₂SO₄) favors the C-5 position, validated by HPLC monitoring of regioselectivity .

How does the compound serve as a precursor in materials science (e.g., liquid crystals or polymers)?

Basic Applications

The allyloxy group enables radical polymerization for fluorinated polyethers. Thermal stability (TGA) and dielectric properties (impedance spectroscopy) are key metrics .

Advanced Functionalization

Click chemistry (e.g., thiol-ene reactions) modifies the allyl group for cross-linked networks. Small-angle X-ray scattering (SAXS) characterizes nanoscale morphology in polymer matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.